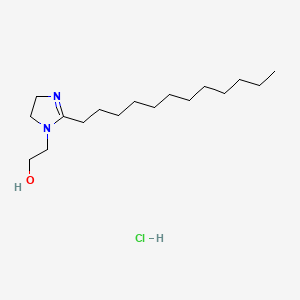
2-(2-dodecyl-4,5-dihydroimidazol-1-yl)ethanol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Dodecyl-4,5-dihydroimidazol-1-yl)ethanol;hydrochloride is a heterocyclic organic compound. It is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms. This compound is often used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-dodecyl-4,5-dihydroimidazol-1-yl)ethanol typically involves the reaction of dodecylamine with glyoxal in the presence of ethanol. The reaction proceeds through the formation of an intermediate imidazoline, which is then reduced to the desired imidazole derivative. The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Dodecyl-4,5-dihydroimidazol-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the imidazole ring to imidazoline.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields imidazole derivatives, while reduction produces imidazoline compounds.
Applications De Recherche Scientifique
2-(2-Dodecyl-4,5-dihydroimidazol-1-yl)ethanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Utilized in the formulation of surfactants and emulsifiers due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of 2-(2-dodecyl-4,5-dihydroimidazol-1-yl)ethanol;hydrochloride involves its interaction with cellular membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Heptadecyl-2-imidazolin-1-yl)ethanol
- 2-(2-Dodecyl-4,5-dihydro-1H-imidazol-1-yl)ethanol
Uniqueness
Compared to similar compounds, 2-(2-dodecyl-4,5-dihydroimidazol-1-yl)ethanol;hydrochloride is unique due to its specific chain length and the presence of the hydrochloride salt. These features contribute to its distinct chemical properties and applications.
Propriétés
Numéro CAS |
71242-00-7 |
|---|---|
Formule moléculaire |
C17H35ClN2O |
Poids moléculaire |
318.9 g/mol |
Nom IUPAC |
2-(2-dodecyl-4,5-dihydroimidazol-1-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C17H34N2O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-17-18-13-14-19(17)15-16-20;/h20H,2-16H2,1H3;1H |
Clé InChI |
IABPCVNQGAPWMZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=NCCN1CCO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


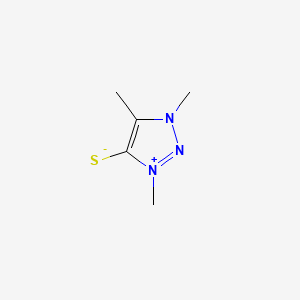

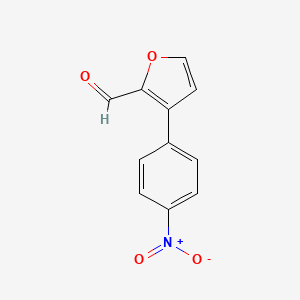
![Methyl [(2R,6R)-6-methyloxan-2-yl]acetate](/img/structure/B14464297.png)
![Isotridecane, 1,1'-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis-](/img/structure/B14464299.png)
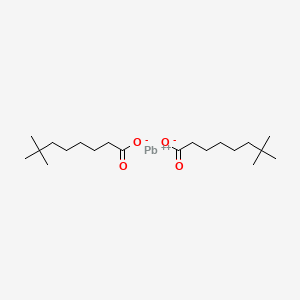
![2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14464307.png)


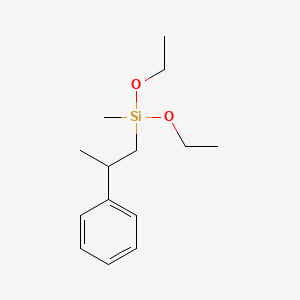
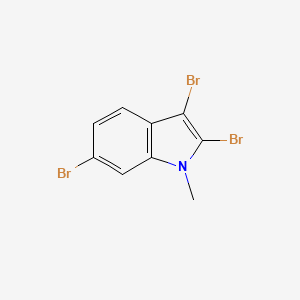

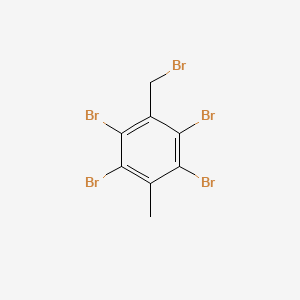
![[2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate](/img/structure/B14464343.png)
